2-Butoxyethyl 2-hydroxybenzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One method to synthesize 2-Butoxyethyl 2-hydroxybenzoate involves the hydrolysis of oil of wintergreen (methyl 2-hydroxybenzoate) by boiling with aqueous sodium hydroxide for about 30 minutes. This reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound typically involve esterification reactions where 2-hydroxybenzoic acid reacts with 2-butoxyethanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
2-Butoxyethyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while substitution reactions can produce various substituted benzoates.
Scientific Research Applications
2-Butoxyethyl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of various industrial products due to its surfactant properties.
Mechanism of Action
The mechanism of action of 2-Butoxyethyl 2-hydroxybenzoate involves its ability to form intra- and inter-molecular hydrogen bonds. These hydrogen bonds influence the compound’s interactions with other molecules and its overall chemical behavior. The molecular targets and pathways involved in its action are still under investigation, but its surfactant properties play a significant role in its effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-Butoxyethyl 2-hydroxybenzoate include:
Methyl 2-hydroxybenzoate:
Ethyl 2-hydroxybenzoate: Another ester of 2-hydroxybenzoic acid with similar properties.
Propyl 2-hydroxybenzoate: Used in various industrial applications.
Uniqueness
This compound is unique due to its specific ester structure, which imparts distinct surfactant properties and chemical reactivity. Its ability to form strong hydrogen bonds makes it particularly useful in various applications.
Properties
IUPAC Name |
2-butoxyethyl 2-hydroxybenzoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-2-3-8-16-9-10-17-13(15)11-6-4-5-7-12(11)14/h4-7,14H,2-3,8-10H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZSCCHTFKBBRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC(=O)C1=CC=CC=C1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90281927 | |
Record name | 2-butoxyethyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
575-83-7 | |
Record name | .beta.-Butoxyethyl salicylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23518 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-butoxyethyl 2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90281927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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